But-3-enyloxidanium
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Overview
Description
But-3-enyloxidanium is a chemical compound with the molecular formula C4H7O+ It is an oxonium ion derived from but-3-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-enyloxidanium can be synthesized through the protonation of but-3-en-1-ol. This process typically involves the use of strong acids such as sulfuric acid or hydrochloric acid under controlled conditions to ensure the formation of the oxonium ion.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow of but-3-en-1-ol through a reactor containing a strong acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
But-3-enyloxidanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form but-3-en-1-one.
Reduction: It can be reduced back to but-3-en-1-ol.
Substitution: It can participate in nucleophilic substitution reactions where the oxonium ion is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like water, alcohols, or halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: But-3-en-1-one.
Reduction: But-3-en-1-ol.
Substitution: Various substituted but-3-en derivatives depending on the nucleophile used.
Scientific Research Applications
But-3-enyloxidanium has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: It can be used to study enzyme mechanisms that involve oxonium ions.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of but-3-enyloxidanium involves its ability to act as an electrophile due to the positive charge on the oxygen atom. This makes it highly reactive towards nucleophiles. The molecular targets and pathways involved include:
Electrophilic Addition: The oxonium ion can add to nucleophiles, forming new bonds.
Proton Transfer: It can participate in proton transfer reactions, influencing the acidity and basicity of the medium.
Comparison with Similar Compounds
Similar Compounds
But-3-en-1-ol: The parent alcohol from which but-3-enyloxidanium is derived.
But-3-en-1-one: An oxidation product of this compound.
But-3-enoic acid: A related compound with a carboxylic acid group.
Uniqueness
This compound is unique due to its oxonium ion structure, which imparts distinct reactivity compared to its parent alcohol and other related compounds. Its ability to act as a strong electrophile makes it valuable in various synthetic and catalytic applications.
Properties
Molecular Formula |
C4H9O+ |
---|---|
Molecular Weight |
73.11 g/mol |
IUPAC Name |
but-3-enyloxidanium |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2/p+1 |
InChI Key |
ZSPTYLOMNJNZNG-UHFFFAOYSA-O |
Canonical SMILES |
C=CCC[OH2+] |
Origin of Product |
United States |
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